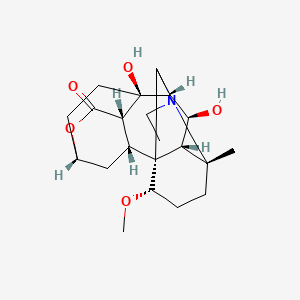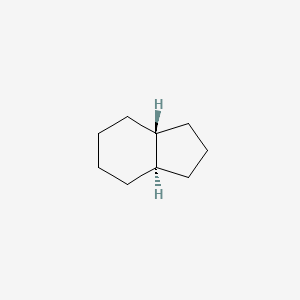
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3,11-dimethyl-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan is a synthetic compound belonging to the benzomorphan class of chemicals These compounds are known for their complex structures and potential pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzomorphan Core: The core structure is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Phenyl and Methyl Groups: The phenyl and methyl groups are introduced via Friedel-Crafts alkylation reactions.
Hydroxylation: The hydroxy group is added through selective hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nitro compounds, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan: Unique due to its specific arrangement of functional groups.
Other Benzomorphans: Compounds like 5-phenyl-2-methyl-6,7-benzomorphan and 9-methyl-2’-hydroxy-6,7-benzomorphan share structural similarities but differ in the positioning of functional groups.
Uniqueness: Beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan stands out due to its specific combination of phenyl, methyl, and hydroxy groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
14578-59-7 |
|---|---|
Fórmula molecular |
C20H23NO |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
10,13-dimethyl-1-phenyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H23NO/c1-14-19-12-15-8-9-17(22)13-18(15)20(14,10-11-21(19)2)16-6-4-3-5-7-16/h3-9,13-14,19,22H,10-12H2,1-2H3 |
Clave InChI |
AUNUENZTLHCVBC-UHFFFAOYSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2C)C4=CC=CC=C4)C=C(C=C3)O |
SMILES canónico |
CC1C2CC3=C(C1(CCN2C)C4=CC=CC=C4)C=C(C=C3)O |
Números CAS relacionados |
14578-60-0 (hydrochloride) |
Sinónimos |
eta-5-phenyl-9-methyl-2'-hydroxy-2-methyl-6- 7-benzomorphan GPA 1657 GPA 1657, (2R-(2alpha,6alpha,11S*))-isomer GPA 1657, (2R-(2alpha,6beta,11S*))-isomer GPA 1657, (2S-(2alpha,6alpha,11R*))-isomer GPA 1657, (2S-(2alpha,6alpha,11S*))-isomer GPA 1657, hydrochloride GPA 1657, hydrochloride, (2alpha,6alpha,11S*)-(+-)-isomer GPA 1657, hydrochloride, (2R-(2alpha,6alpha,11S*))-isomer GPA-1657 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3-Dioxabicyclo[2.2.1]heptane](/img/structure/B1200427.png)




![4-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1200436.png)
![5-ethyl-3-[(2-fluorophenyl)methyl]-N-[2-(2-pyridinyl)ethyl]-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1200437.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide](/img/structure/B1200439.png)
![4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B1200440.png)

